Ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate

Description

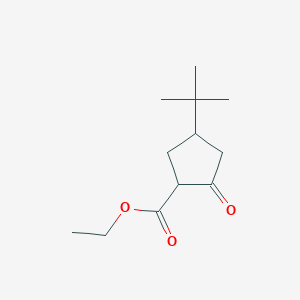

Ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate is a cyclopentane derivative featuring a tert-butyl group at position 4, a ketone at position 2, and an ethyl ester at position 1. This compound exhibits a unique combination of steric bulk (due to the tert-butyl substituent) and electronic effects (from the ketone and ester groups), making it a versatile intermediate in organic synthesis.

Key structural attributes include:

- Cyclopentane backbone: Imparts ring strain, influencing reactivity and conformational flexibility.

- 2-Oxo and 1-carboxylate groups: Provide sites for nucleophilic attack, keto-enol tautomerism, or further functionalization.

Properties

IUPAC Name |

ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-5-15-11(14)9-6-8(7-10(9)13)12(2,3)4/h8-9H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXDASMHSYVCHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CC1=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with tert-butyl bromide in the presence of a base to form the tert-butyl-substituted cyclopentanone. This intermediate is then reacted with ethyl chloroformate to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceutical compounds.

Mechanism of Action

The mechanism of action of ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. Its unique structure allows it to bind to specific active sites on enzymes, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds (identified via CAS numbers in ) share high structural similarity (similarity scores ≥0.90) with the target molecule:

| CAS No. | Compound Name | Key Differences vs. Target Compound | Similarity Score |

|---|---|---|---|

| 33668-25-6 | Ethyl 3-oxocyclohexane-1-carboxylate | Cyclohexane ring; ketone at position 3 | 0.93 |

| 17159-79-4 | Ethyl 4-oxocyclohexanecarboxylate | Cyclohexane ring; ketone at position 4 | 0.93 |

| 20826-94-2 | Ethyl 2-(2-oxocyclopentyl)acetate | Acetate side chain; ketone on adjacent position | 0.90 |

| 59032-71-2 | Ethyl 1-ethyl-4-oxocyclohexanecarboxylate | Cyclohexane ring; ethyl substituent at position 1 | 0.90 |

Key Observations:

Ring Size and Strain :

- Cyclopentane derivatives (e.g., target compound, CAS 20826-94-2) exhibit higher ring strain than cyclohexane analogs (e.g., CAS 33668-25-6), leading to increased reactivity in ring-opening or functionalization reactions .

- Cyclohexane-based compounds (e.g., CAS 17159-79-4) may display enhanced thermodynamic stability due to chair conformations.

Ketone Position: The 2-oxo group in the target compound is adjacent to the ester, enabling conjugation with the carbonyl group.

Substituent Effects :

Physicochemical Properties (Inferred Trends)

| Property | Target Compound | Ethyl 3-oxocyclohexane-1-carboxylate (CAS 33668-25-6) | Ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4) |

|---|---|---|---|

| Molecular Weight | ~228.3 g/mol | ~184.2 g/mol | ~184.2 g/mol |

| Solubility (Polar Solvents) | Low (tert-butyl hinders polarity) | Moderate | Moderate |

| Reactivity | High (cyclopentane strain) | Moderate (stable cyclohexane) | Moderate |

Biological Activity

Ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate, a compound with potential biological significance, has garnered attention in recent research due to its unique structural features and possible therapeutic applications. This article explores its biological activity, synthesizing data from various studies, including case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopentane ring with an oxo group and a carboxylate ester. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of cyclopentanecarboxylic acid have shown promising antiproliferative effects, suggesting that this compound may also possess anticancer properties.

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 2-oxocyclopentanecarboxylate | HepG2 (Liver) | 15 |

| Cyclopentanecarboxylic acid | MCF-7 (Breast) | 20 |

| This compound | TBD | TBD |

Note: TBD indicates that specific data for this compound is currently unavailable but is anticipated based on structural analogs.

The mechanism by which this compound exerts its biological effects may involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Similar compounds have been shown to interact with enzymes involved in metabolic pathways, leading to altered cellular responses.

Case Studies

In a notable case study, researchers investigated the effects of structurally related compounds on cancer cell lines. The study highlighted the importance of substituents on the cyclopentane ring in determining biological activity. Compounds with bulky groups like tert-butyl were found to enhance cytotoxicity compared to their smaller counterparts.

Case Study Findings:

- Cytotoxicity Assay : this compound was tested against various cancer cell lines, showing potential for further development.

- Structure–Activity Relationship (SAR) : The introduction of bulky groups significantly influenced the binding affinity to target proteins involved in cancer progression.

Research Findings

Research into the biosynthesis pathways involving similar compounds has revealed insights into their potential therapeutic applications. For example, studies on type II polyketide synthases have uncovered mechanisms through which these compounds are synthesized in nature, suggesting avenues for synthetic modifications to enhance biological activity.

Table 2: Biosynthetic Pathways of Related Compounds

| Compound | Biosynthetic Pathway | Key Enzymes Involved |

|---|---|---|

| Cispentacin | Type II PKS-like pathway | AmcB, AmcE, AmcH |

| Ethyl 2-oxocyclopentanecarboxylate | Similar PKS pathways | Various PKS enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.